1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene
Description
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is a substituted benzene derivative characterized by methoxy groups at the 1- and 4-positions, an iodine atom at the 2-position, and a fluoromethyl group at the 3-position (CAS: 25245-35-6; molecular formula: C₉H₁₀FIO₂; molecular weight: 320.08 g/mol). The methoxy groups are electron-donating, while the iodine and fluoromethyl substituents are electron-withdrawing, creating a polarized aromatic system.
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
2-(fluoromethyl)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
GRTKJSJKJRTMAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)CF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. The reaction conditions often require the use of iodine and fluoromethylating agents under controlled temperatures and pressures . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The iodine and fluorine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Methoxybenzenes
- 2-Iodo-1,4-dimethoxybenzene (CAS 25245-35-6): The absence of the fluoromethyl group reduces steric hindrance and electron-withdrawing effects.
1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene (CAS 857954-59-7):
Replacing iodine with a thioether group introduces sulfur-based nucleophilicity and oxidation sensitivity. Thioethers are prone to sulfoxide/sulfone formation, which may limit stability under oxidative conditions.
Fluorinated Benzene Derivatives
- Trifluoromethyl Pyridine Derivatives (e.g., E18, E27): These compounds exhibit insecticidal activity (LC₅₀: 30.8–38.5 mg/L against Mythimna separata). However, the target compound’s benzene core (vs. pyridine) and substituent positions (2-I, 3-FCH₂ vs. 2-/4-CF₃) may reduce its potency.
- 5-Fluoro-1,2-diaminobenzenes: Fluorine at the 5-position in diamine intermediates increases electrophilicity but compromises stability, requiring immediate use in benzimidazole synthesis. The target compound’s fluoromethyl group offers greater steric bulk but improved stability.
Electronic and Steric Effects
- In contrast, trifluoromethyl (σₚ: +0.54) in pyridine derivatives provides stronger electron withdrawal, correlating with higher insecticidal activity.
Steric Considerations : The 3-fluoromethyl group introduces steric hindrance near the 2-iodo position, which may slow nucleophilic displacement compared to less hindered analogs like 2-iodo-1,4-dimethoxybenzene.
Biological Activity
1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its interactions with biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H10FIO2 and a molecular weight of 296.08 g/mol. Its structure includes a benzene ring with two methoxy groups, one iodine atom, and one fluoromethyl group. These substituents enhance its reactivity and potential for biological interaction.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities primarily due to its ability to interact with enzymes and modulate biological pathways. The presence of iodine and fluorine allows for unique non-covalent interactions such as hydrogen bonding and halogen bonding, which can influence its reactivity.
Potential Biological Activities
- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activities. The unique electronic properties of this compound may allow it to inhibit bacterial growth or act against specific pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties by interfering with cancer cell proliferation or inducing apoptosis in tumor cells.
- Enzyme Inhibition : The compound's interactions with specific enzymes could lead to the development of new pharmaceuticals targeting diseases mediated by those enzymes.
Synthesis Methods
The synthesis of this compound typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. Common reagents include iodine and fluoromethylating agents under controlled conditions. A representative synthetic route is outlined below:
- Starting Material : Begin with a dimethoxybenzene derivative.
- Iodination : Introduce iodine using an iodinating agent.
- Fluoromethylation : Apply a fluoromethylating agent under suitable conditions (temperature and pressure).
Study on Antimicrobial Activity
In a study exploring the antimicrobial properties of structurally similar compounds, it was found that derivatives exhibiting halogen substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds compared to standard antibiotics .
Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit the activity of key enzymes involved in bacterial metabolism, particularly those in the MEP pathway, which is crucial for the biosynthesis of isoprenoids in many pathogenic bacteria . This inhibition could lead to potential applications in antibiotic development.
Comparison with Related Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | Contains a trifluoromethyl group | Different reactivity due to trifluoromethyl substitution |
| 2,4-Dimethoxyiodobenzene | Lacks the fluoromethyl group | Affects reactivity and applications; less versatile |
| 1,3-Dimethoxy-4-iodobenzene | Different substitution pattern | Influences chemical behavior and potential applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
